Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 113028-17-4
VCID: VC20902178
InChI: InChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3
SMILES: CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4
Molecular Formula: C18H20FN3O3S
Molecular Weight: 377.4 g/mol

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

CAS No.: 113028-17-4

Cat. No.: VC20902178

Molecular Formula: C18H20FN3O3S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate - 113028-17-4

Specification

CAS No. 113028-17-4
Molecular Formula C18H20FN3O3S
Molecular Weight 377.4 g/mol
IUPAC Name ethyl 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Standard InChI InChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3
Standard InChI Key XWZXETKTFKCCPB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4
Canonical SMILES CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4

Introduction

Chemical Properties and Structure

Structural Identification

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate consists of a thiazeto-quinoline core structure with several functional groups, including a piperazinyl moiety at position 7, a fluorine atom at position 6, a methyl group at position 1, and an ethyl carboxylate group at position 3 .

Physicochemical Properties

The compound possesses distinct physicochemical properties that are summarized in Table 1:

PropertyValue
Molecular FormulaC₁₈H₂₀FN₃O₃S
Molecular Weight377.4 g/mol
CAS Number113028-17-4
Physical AppearanceSolid
Boiling Point581.1 °C at 760 mmHg
Density1.441 g/cm³
Flash Point304.042 °C

Table 1: Physicochemical properties of Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate

Structural Identifiers

For precise identification in chemical databases and research, the compound is represented using various structural identifiers as shown in Table 2:

Identifier TypeRepresentation
IUPAC Nameethyl 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H- thiazeto[3,2-a]quinoline-3-carboxylate
Standard InChIInChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3
InChI KeyXWZXETKTFKCCPB-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4

Table 2: Structural identifiers for Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate

Synthesis Methods

Primary Synthetic Route

The primary synthetic route for producing Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate involves nucleophilic substitution where piperazine replaces one fluorine atom on a difluorinated thiazeto-quinoline precursor. The reaction typically follows these steps:

  • Starting with Ethyl 6,7-difluoro-1-methyl-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylate

  • Reacting with piperazine in acetonitrile at elevated temperatures (typically 80°C)

  • Purification to obtain the final product

This nucleophilic aromatic substitution reaction capitalizes on the reactivity of the fluorine atoms, particularly the one at position 7, which is more susceptible to nucleophilic attack due to the electron-withdrawing effects of neighboring groups .

Raw Materials and Intermediates

The key raw materials and intermediates required for the synthesis include:

  • Piperazine

  • Ethyl 6,7-difluoro-1-methyl-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylate

  • Suitable solvents (typically acetonitrile or dimethylformamide)

  • Base catalysts (such as potassium carbonate) for promoting the nucleophilic substitution

Related synthetic processes in the literature suggest that optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity of the final product .

Bacterial StrainMIC Range for Related Compounds (μg/mL)
Staphylococcus aureus4.1-25
Escherichia coli1-10.2
Klebsiella pneumoniae1-10.9
Bacillus cereus2.4-25
Candida albicans25-50.2

Table 3: Antimicrobial activity of structurally similar 7-(substituted piperazin-1-yl) fluoroquinolone derivatives

Structure-Activity Relationships and Comparative Analysis

Key Structural Features

The biological activity of Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate and related compounds can be attributed to several critical structural features:

  • The thiazeto-quinoline core, which provides the basic scaffold for antibacterial activity

  • The fluorine atom at position 6, which enhances cell penetration and binding to bacterial DNA gyrase

  • The piperazinyl moiety at position 7, which influences the spectrum of antibacterial activity and pharmacokinetic properties

  • The carboxylate group at position 3, which is essential for DNA gyrase inhibition

Comparison with Related Compounds

Table 4 presents a comparison of Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate with structurally related compounds:

CompoundStructural DifferenceNotable Properties
Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylateReference compoundIntermediate for prulifloxacin synthesis
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidLacks thiazeto ring; has ethylpiperazinyl groupDirect antimicrobial activity
1-Ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidContains 2,5-dioxo-piperazine moietyPotent antimicrobial activity (MIC as low as 1 μg/mL against E. coli)

Table 4: Comparative analysis of structurally related compounds

This comparative analysis highlights how subtle structural modifications to the basic scaffold can significantly impact biological activity profiles, potentially guiding future drug development efforts.

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